ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate: is an organic compound with the molecular formula C11H11FO2 It is an ester derivative of cinnamic acid, where the phenyl group is substituted with a fluorine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate involves the aldol condensation of 2-fluorobenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired ester.
Knoevenagel Condensation: Another method involves the Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base like piperidine. The reaction is carried out at room temperature, and the product is isolated by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Catalytic hydrogenation using palladium on carbon is a typical method for such reductions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Ethyl cinnamate: Similar structure but lacks the fluorine substitution.
Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate: Similar structure with a methyl ester group instead of an ethyl ester.
Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Similar structure with the fluorine atom at the para position.
Uniqueness: this compound is unique due to the ortho-fluorine substitution, which can influence its reactivity and interaction with biological targets. The position of the fluorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Properties
CAS No. |
89760-42-9 |
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Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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